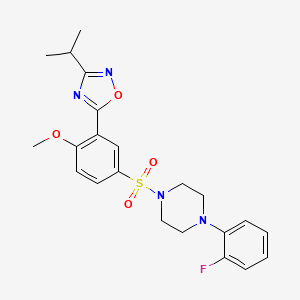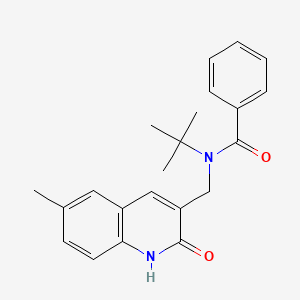
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, commonly known as TBAQ, is a chemical compound that has gained significant attention and interest in the scientific research community due to its potential applications in various fields. TBAQ is a synthetic derivative of quinoline, a heterocyclic aromatic compound, and belongs to the class of benzamides.
Wissenschaftliche Forschungsanwendungen
TBAQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of TBAQ is in the field of cancer research. TBAQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. TBAQ has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of TBAQ involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. TBAQ binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. TBAQ has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
TBAQ has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, TBAQ has been shown to inhibit the growth of bacteria and fungi. TBAQ has also been found to modulate the activity of ion channels, which are involved in the regulation of cell signaling and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
TBAQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. TBAQ is also stable and can be stored for long periods of time without degradation. However, TBAQ has some limitations for lab experiments. It is a relatively new compound, and its effects on human health and the environment are not well understood. Further studies are needed to fully understand the potential risks associated with the use of TBAQ.
Zukünftige Richtungen
There are several future directions for the research on TBAQ. One of the most promising directions is the development of TBAQ-based drugs for the treatment of cancer and inflammatory diseases. TBAQ can also be used as a tool for studying the role of PARP in DNA repair and the regulation of cell signaling. Further studies are needed to explore the potential applications of TBAQ in other fields of scientific research, such as neuroscience and microbiology.
Conclusion:
In conclusion, TBAQ is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBAQ has been found to exhibit anti-cancer, anti-inflammatory, antimicrobial, and ion channel modulating properties. TBAQ inhibits the activity of PARP and NF-κB, leading to the induction of apoptosis and the inhibition of inflammation. TBAQ has several advantages for lab experiments, but its potential risks are not well understood. Further studies are needed to fully understand the potential applications of TBAQ in various fields of scientific research.
Synthesemethoden
The synthesis of TBAQ involves the reaction of 2-hydroxy-6-methylquinoline with benzoyl chloride in the presence of tert-butylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield TBAQ. The synthesis method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-19-17(12-15)13-18(20(25)23-19)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXOMDZHNIADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)

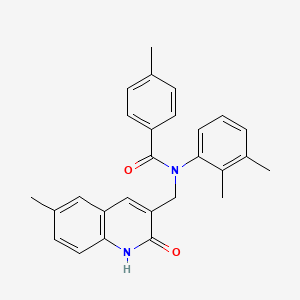
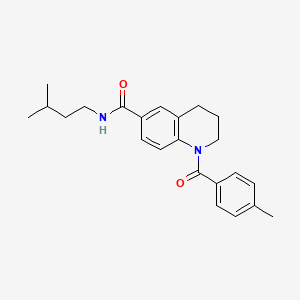
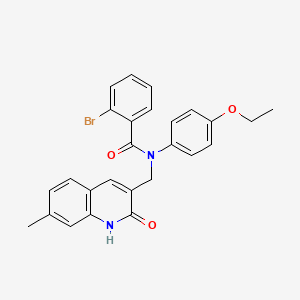
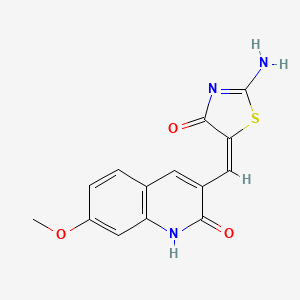

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
